Proglinazine-ethyl

Description

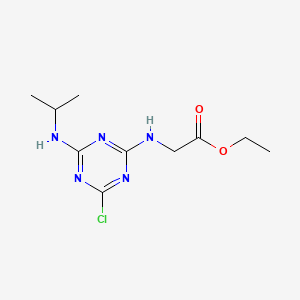

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16ClN5O2/c1-4-18-7(17)5-12-9-14-8(11)15-10(16-9)13-6(2)3/h6H,4-5H2,1-3H3,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQADVTSTCZBBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC1=NC(=NC(=N1)Cl)NC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058455 | |

| Record name | Proglinazine-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68228-18-2 | |

| Record name | Proglinazine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68228-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Proglinazine-ethyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068228182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proglinazine-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROGLINAZINE-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SZ80G96C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Proglinazine Ethyl

Advanced Synthetic Routes for Proglinazine-ethyl and its Structural Analogs

The synthesis of this compound, like many other s-triazine herbicides, predominantly follows a strategy of sequential nucleophilic aromatic substitution (SNAr) reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) teamchem.comdpi.commdpi.comcore.ac.uk. Cyanuric chloride is a versatile precursor due to the differential reactivity of its three chlorine atoms, which can be selectively displaced by various nucleophiles under controlled temperature conditions mdpi.comcore.ac.ukresearchgate.net.

The typical synthesis pathway for this compound involves two primary substitution steps:

Introduction of the Isopropylamino Group: The process begins with the reaction of cyanuric chloride with isopropylamine. This reaction is performed in the presence of a base, such as sodium carbonate or a tertiary amine, to neutralize the hydrochloric acid generated as a byproduct. The reaction is typically carried out in a solvent system, often a mixture of water and an organic solvent like acetone, at low temperatures (0-10 °C) to favor monosubstitution. This step yields the intermediate 2,4-dichloro-6-(isopropylamino)-1,3,5-triazine mdpi.comresearchgate.net.

Introduction of the Ethyl Glycinate (B8599266) Moiety: The resulting dichloro-isopropylamino-triazine intermediate is then reacted with ethyl glycinate or its salt (e.g., ethyl glycinate hydrochloride). This substitution typically occurs at moderately elevated temperatures (20-40 °C) and also requires a base to scavenge the HCl formed. The reaction conditions are optimized to promote the displacement of a second chlorine atom, thereby incorporating the ethyl glycinate functional group and yielding this compound. Careful control of stoichiometry and temperature is essential to minimize trisubstitution google.comiaea.org.

Table 1: Generalized Synthetic Pathway for this compound

| Step | Starting Material/Intermediate | Reagent(s) | Reaction Conditions (General) | Product |

| 1 | Cyanuric Chloride | Isopropylamine, Base | Low Temperature (0-10 °C), Solvent (e.g., H₂O/Acetone) | 2,4-Dichloro-6-(isopropylamino)-1,3,5-triazine |

| 2 | 2,4-Dichloro-6-(isopropylamino)-1,3,5-triazine | Ethyl Glycinate (or salt), Base | Moderate Temperature (20-40 °C), Solvent | This compound |

The synthetic route employing sequential nucleophilic substitution is highly adaptable, allowing for the facile synthesis of structural analogs. By varying the primary amine in the first step (e.g., using ethylamine, cyclopropylamine) and the amino acid ester or other nucleophile in the second step, a diverse library of triazine derivatives with tailored properties can be generated teamchem.comdpi.comarkat-usa.org.

Esterification and Functional Group Modification Strategies in Triazine Chemistry

The chemical versatility of the triazine scaffold, particularly its susceptibility to nucleophilic aromatic substitution, provides numerous opportunities for functionalization and derivatization.

Ester Group Incorporation: The ethyl ester moiety in this compound is typically introduced during the synthesis by employing ethyl glycinate as a nucleophile in the SNAr reaction with a pre-functionalized chlorotriazine intermediate google.com. While direct esterification of a triazine carboxylic acid is possible using standard organic synthesis techniques, the incorporation of amino acid esters as nucleophiles is a common and efficient strategy in the synthesis of agrochemicals.

Functional Group Modifications: The remaining reactive sites on the triazine ring, primarily the chlorine atom in disubstituted intermediates, can undergo further nucleophilic substitution. This allows for the introduction of a wide array of functional groups, including additional amino, alkoxy, or alkylthio substituents, by reacting with the corresponding amines, alcohols, or thiols, often at higher temperatures than the initial substitutions mdpi.commdpi.comcore.ac.ukresearchgate.net. For instance, reacting a 2-chloro-4-amino-6-alkylamino-1,3,5-triazine with various amines or alcohols can lead to the formation of trisubstituted triazines iaea.orgarkat-usa.org.

Furthermore, triazine derivatives themselves serve as valuable reagents in organic synthesis. Compounds like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and its quaternary ammonium (B1175870) salts (e.g., DMTMM) are recognized as efficient dehydro-condensation agents. They facilitate amide and ester bond formation by activating carboxylic acids under mild conditions, often in aqueous or alcoholic media, showcasing the broader utility of triazine chemistry in facilitating complex organic transformations mdpi.combeilstein-journals.org.

Table 2: General Functional Group Modifications on Substituted Triazines

| Triazine Intermediate Structure | Nucleophile / Reagent | Reaction Type | Resulting Functional Group/Product Type |

| 2,4-Dichloro-6-R-amino-1,3,5-triazine | R'-NH₂, R'-OH, R'-SH | SNAr | Trisubstituted triazine (amine, ether, thioether) |

| Triazine-COOH | Alcohol, Acid Catalyst | Esterification | Triazine Ester |

| Triazine-COCl | Amine | Amidation | Triazine Amide |

| CDMT / DMTMM | Carboxylic Acid, Amine/Alcohol | Dehydro-condensation | Amide / Ester |

Principles of Sustainable Synthesis Applied to this compound Production

The drive towards greener and more sustainable chemical manufacturing has led to the adoption of various green chemistry principles in the synthesis of agrochemicals, including triazine derivatives. These principles aim to minimize environmental impact by reducing waste, energy consumption, and the use of hazardous materials.

Catalysis: The implementation of catalytic processes is pivotal for enhancing reaction efficiency, selectivity, and reducing energy input. Heterogeneous catalysts, such as copper(I) species supported on resins for Ullmann-type couplings mdpi.comresearchgate.net, platinum nanoparticles on alumina (B75360) for dehydrogenative syntheses rsc.org, and iron-based catalysts for cyclization reactions researchgate.net, offer significant advantages. Their ease of separation and potential for recycling contributes to more sustainable and cost-effective production cycles.

Solvent Optimization and Solvent-Free Conditions: Traditional synthetic routes often rely on large volumes of organic solvents. Greener methodologies prioritize reducing solvent usage, employing environmentally benign solvents such as water or ethanol, or developing solvent-free reaction conditions researchgate.netchim.itresearchgate.net. Microwave irradiation, frequently coupled with solvent-free techniques, has proven effective in dramatically reducing reaction times and energy demands arkat-usa.orgresearchgate.netchim.itresearchgate.net.

Atom Economy: Maximizing atom economy, a metric that quantifies the proportion of reactant atoms incorporated into the final product, is a fundamental principle for waste reduction rsc.org. Efficient synthetic designs that minimize byproduct formation are essential for sustainable chemical manufacturing.

Applying these principles to the synthesis of this compound could involve exploring catalytic SNAr reactions, utilizing greener solvent systems or solvent-free conditions, and developing integrated one-pot procedures to combine the sequential introduction of the isopropylamino and ethyl glycinate moieties.

List of Compounds Mentioned:

this compound

Cyanuric chloride

Isopropylamine

Ethyl glycinate

2,4-Dichloro-6-(isopropylamino)-1,3,5-triazine

2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT)

DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride)

Amines (general)

Alcohols (general)

Thiols (general)

Carboxylic acids (general)

Amides (general)

2,4,6-Trichloro-1,3,5-triazine

Molecular Mechanism of Action of Proglinazine Ethyl in Photosynthetic Systems

Detailed Inhibition of Photosynthetic Electron Transport at Photosystem II (PSII)

Proglinazine-ethyl functions by binding to the D1 protein, a crucial component of the Photosystem II reaction center located within the thylakoid membranes of chloroplasts ucanr.edulsuagcenter.comumn.edu. This binding occurs at the quinone-binding site, specifically interfering with the binding and subsequent electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB) lsuagcenter.com. Normally, QB accepts an electron from QA and then transfers it to the plastoquinone (B1678516) (PQ) pool, a critical step in the electron transport chain. By occupying or distorting the QB binding niche on the D1 protein, this compound prevents this electron transfer lsuagcenter.com.

This blockage of electron flow has cascading effects. It halts the reduction of NADP+ to NADPH and the proton gradient necessary for ATP synthesis. Furthermore, the accumulation of highly energized electrons within PSII can lead to the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide (B77818) radicals ucanr.edu. These ROS can cause oxidative damage to cellular components, including lipids and proteins, leading to membrane disintegration and cell death ucanr.edu.

Identification and Characterization of the Photosystem II Receptor Binding Site (Serine 264)

This compound is categorized within the Herbicide Resistance Action Committee (HRAC) Group C1 C2, which specifically includes PSII inhibitors that bind to a site involving Serine 264 on the D1 protein weedscience.orgweedscience.orgweedscience.comweedscience.comgoogle.com. This amino acid residue is a key determinant for herbicide binding in this class. Studies involving site-specific mutagenesis have demonstrated that altering Serine 264 to other amino acids, such as glycine (B1666218) or alanine, can confer resistance to certain PSII-inhibiting herbicides nih.gov. This suggests that the precise interaction with Serine 264 is critical for the high affinity binding of this compound and similar compounds to the D1 protein, thereby defining its specific receptor binding site.

Comparative Mechanistic Studies with Structurally Related Photosystem II Inhibitors

This compound belongs to the triazine class of herbicides, a group well-known for its PSII inhibitory activity weedscience.orgherts.ac.ukherts.ac.uk. Mechanistic studies have revealed that various PSII inhibitors, including triazines, triazinones, phenylureas, and uracils, all target the D1 protein but may bind to slightly different subsites within the broader QB binding pocket lsuagcenter.com. This compound, as a Serine 264 binder (HRAC Group C1 C2), shares this characteristic with other triazines like atrazine (B1667683), prometon, and terbuthylazine (B1195847) weedscience.orgweedscience.orgweedscience.comgoogle.com. While the general mechanism of blocking electron transport at the QB site is common, subtle differences in binding affinity and specificity can arise from variations in the chemical structures of these related compounds, influencing their spectrum of activity and resistance profiles.

Table 1: Classification of this compound within PSII Inhibitors

| Feature | Detail |

| Herbicide Class | Triazine |

| Mode of Action | Photosynthetic electron transport inhibitor |

| Site of Action | Photosystem II (PSII) receptor site |

| HRAC/WSSA Group | C1 C2 / 5 |

| Specific Binding Site | Serine 264 on D1 protein |

Enzyme Kinetics and Molecular Dynamics of this compound Binding to Target Proteins

The interaction of this compound with the D1 protein can be quantitatively assessed through enzyme kinetics studies. These investigations typically determine parameters such as inhibition constants (Ki) and binding affinities, providing insights into the potency and specificity of the herbicide's interaction with its target site. While specific published kinetic data for this compound are not detailed in the provided snippets, its classification as a Serine 264 binder implies a defined binding interaction that can be kinetically characterized.

Molecular dynamics (MD) simulations offer a complementary approach, providing a high-resolution, atomistic view of the binding process. MD studies can elucidate the dynamic conformational changes in both the D1 protein and this compound during binding, identify key amino acid residues involved in hydrogen bonding, van der Waals forces, and hydrophobic interactions, and predict the stability of the herbicide-protein complex. Such simulations are instrumental in understanding the precise molecular basis for selective binding and inhibition, even if specific MD results for this compound are not exhaustively detailed here, the general principles apply to understanding its mechanism.

Table 2: Comparative Mechanism of Selected PSII Inhibitors (Serine 264 Binders)

| Herbicide | Chemical Class | HRAC Group | Primary Binding Site Focus | General Mechanism of Action |

| This compound | Triazine | C1 C2 | Serine 264 | Inhibits electron transport at PSII by binding to D1 protein, blocking QB site, disrupting electron flow to plastoquinone. |

| Atrazine | Triazine | C1 | Serine 264 | Inhibits electron transport at PSII by binding to D1 protein, blocking QB site, disrupting electron flow to plastoquinone. |

| Prometon | Triazine | C1 C2 | Serine 264 | Inhibits electron transport at PSII by binding to D1 protein, blocking QB site, disrupting electron flow to plastoquinone. |

| Terbuthylazine | Triazine | C1 C2 | Serine 264 | Inhibits electron transport at PSII by binding to D1 protein, blocking QB site, disrupting electron flow to plastoquinone. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Proglinazine Ethyl and Its Derivatives

Elucidation of Key Structural Determinants Governing Herbicidal Activity

The herbicidal potency of Proglinazine-ethyl and its analogs is primarily dictated by their ability to bind to a specific site on the D1 protein within the Photosystem II (PSII) complex of plants. numberanalytics.comresearchgate.netmdpi.comresearcher.life This interaction blocks the electron transport chain, a critical process for photosynthesis, ultimately leading to plant death. numberanalytics.comresearchgate.net Structure-activity relationship (SAR) studies on triazine herbicides have illuminated several key structural features crucial for this inhibitory action.

The central 1,3,5-triazine (B166579) ring serves as the core scaffold for interaction. Substitutions at the 2, 4, and 6 positions of this ring are pivotal in modulating herbicidal activity. For this compound, the chlorine atom at the C2 position, the ethyl-amino-acetate group at the C4 position, and the isopropylamino group at the C6 position are the key determinants.

SAR studies on analogous triazine herbicides reveal that:

Substituents at C4 and C6: The nature of the alkylamino side chains at these positions significantly influences the binding affinity to the D1 protein. The length, branching, and polarity of these chains are critical. For instance, in related triazines, the presence of small to medium-sized alkyl groups on the amino functions is often optimal for activity. The ethyl-amino-acetate group in this compound introduces an ester functionality, which can influence solubility and interactions within the binding pocket.

Interactive Table: Key Structural Features of this compound and Related Triazines and Their General Impact on Herbicidal Activity.

| Structural Feature | In this compound | General SAR Observations for Triazines | Impact on Herbicidal Activity |

| Triazine Ring | Core Scaffold | Essential for herbicidal action. | Forms the basic framework for interaction with the D1 protein. |

| C2 Substituent | Chlorine | Halogens or small alkoxy groups are common. | Influences electronic distribution and binding affinity. |

| C4 Substituent | Ethyl-amino-acetate | Varied alkylamino or alkoxy groups. | Significantly impacts binding affinity and selectivity. The ester group can affect solubility and hydrogen bonding. |

| C6 Substituent | Isopropylamino | Varied alkylamino groups. | Crucial for specific interactions within the binding pocket; branching can enhance binding. |

Development and Validation of Computational QSAR Models for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity. For triazine herbicides, various QSAR models have been developed to predict their inhibitory effect on Photosystem II. researchgate.netscielo.brresearchgate.netasianpubs.orgarabjchem.org These models are essential for understanding the structural requirements for herbicidal potency and for designing new, more effective compounds.

Commonly employed QSAR methodologies for triazine analogs include:

2D-QSAR: These models use 2D descriptors such as topological indices, constitutional descriptors, and physicochemical properties (e.g., logP, molar refractivity) to build a linear or non-linear relationship with herbicidal activity. arabjchem.orgnih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods. asianpubs.orgmdpi.comasianpubs.orgrsc.org They generate 3D grid-based descriptors representing the steric and electrostatic fields of the molecules. These models can provide intuitive 3D contour maps that visualize regions where modifications to the molecular structure would likely enhance or diminish activity.

The development of a robust QSAR model involves several critical steps: a diverse training set of molecules with known activities, appropriate calculation of molecular descriptors, a suitable statistical method to build the model, and rigorous validation. psu.edu

Validation of QSAR models is crucial to ensure their reliability and predictive power. psu.edu Common validation techniques include:

Internal Validation: Cross-validation techniques like leave-one-out (LOO) and leave-many-out are used to assess the internal consistency and robustness of the model. plos.org A high cross-validated correlation coefficient (q²) indicates good internal predictivity. mdpi.com

External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. A high predictive correlation coefficient (R²pred) for the external set demonstrates the model's ability to predict the activity of new, untested compounds. mdpi.com

For triazine herbicides, successful QSAR models have been built with high correlation coefficients (r²) and cross-validation coefficients (q²), indicating their strong predictive capabilities. mdpi.comasianpubs.orgmdpi.com

Predictive Modeling of Bioactivity Based on Advanced Molecular Descriptors

The accuracy of QSAR models heavily relies on the choice of molecular descriptors. These numerical representations of molecular properties can be categorized into several classes, each capturing different aspects of the molecular structure.

For triazine herbicides like this compound, a variety of descriptors have been shown to be important in predictive models:

Constitutional Descriptors: These include basic molecular properties like molecular weight, number of atoms, and number of rings.

Topological Descriptors: These indices describe the connectivity of atoms within the molecule.

Geometrical Descriptors: These 3D descriptors relate to the size and shape of the molecule.

Physicochemical Descriptors: Lipophilicity (logP), solubility, and electronic parameters (like dipole moment and partial charges) are critical for describing the transport and binding of the herbicide. mdpi.comoup.com

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these descriptors provide detailed information about the electronic structure, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Advanced QSAR studies on triazines have demonstrated that a combination of these descriptors often leads to the most robust predictive models. researchgate.netarabjchem.org For instance, CoMSIA models for triazine derivatives have successfully used steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields to predict herbicidal activity with high accuracy. asianpubs.orgmdpi.com

Interactive Table: Examples of Advanced Molecular Descriptors Used in QSAR Models for Triazine Herbicides.

| Descriptor Type | Specific Examples | Information Encoded | Relevance to Herbicidal Activity |

| 3D-QSAR Fields | CoMFA steric and electrostatic fields, CoMSIA hydrophobic and H-bond fields. asianpubs.orgmdpi.com | 3D spatial distribution of steric bulk, charge, hydrophobicity, and H-bonding potential. | Crucial for describing the precise fit and interactions within the D1 protein binding site. |

| Topological Indices | Zagreb indices, Randić indices. | Molecular branching and connectivity. | Can correlate with molecular shape and accessibility to the target site. |

| Quantum Chemical | HOMO/LUMO energies, Mulliken charges. | Electronic properties and reactivity. | Important for understanding electronic interactions and the potential for charge-transfer with amino acid residues. |

| Physicochemical | LogP, Molar Refractivity. mdpi.comoup.com | Lipophilicity and polarizability. | Key for transport through plant tissues and partitioning into the thylakoid membrane. |

Rational Design Strategies Derived from Ligand-Target Interaction Analysis

Understanding the interactions between this compound and its target, the D1 protein, at an atomic level is fundamental for the rational design of new and improved herbicides. nih.gov Molecular docking and molecular dynamics simulations are powerful computational tools used to visualize and analyze these interactions. nih.govresearchgate.net

The binding site for triazine herbicides on the D1 protein is a hydrophobic pocket, often referred to as the QB-binding site. researchgate.netnih.gov Key amino acid residues within this pocket that are known to interact with triazine herbicides include serine (e.g., Ser264), histidine (e.g., His215), and phenylalanine. nih.govresearchgate.net

Rational design strategies based on this knowledge include:

Structure-Based Design: Using the 3D structure of the D1 protein, new molecules can be designed to have a better complementary shape and to form stronger interactions with the key amino acid residues in the binding pocket. This could involve introducing new functional groups that can form additional hydrogen bonds or hydrophobic interactions.

Modifying Existing Scaffolds: The this compound structure can be systematically modified. For example, the substituents on the triazine ring can be altered to optimize interactions. 3D-QSAR contour maps can guide these modifications by indicating regions where steric bulk, positive or negative charges, or hydrophobic groups would be favorable for activity. asianpubs.orgmdpi.com

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to specific sub-pockets of the D1 protein binding site. These fragments can then be linked together to create novel and potent inhibitors.

By combining the insights from SAR, QSAR, and ligand-target interaction analysis, it is possible to design novel this compound analogs with potentially enhanced herbicidal activity, improved selectivity, and better environmental profiles.

Metabolic Transformation and Degradation Pathways of Proglinazine Ethyl in Model Systems

Biochemical Pathways of Proglinazine-ethyl Degradation by Soil Microbiota

This compound is subject to degradation in soil environments, a process largely mediated by soil microorganisms. Research indicates that its persistence in soil is characterized by an estimated half-life (DT50) of approximately 56-70 days iaea.org, iaea.org. The degradation of s-triazine herbicides by soil microbiota typically commences with initial biochemical transformations, such as N-dealkylation (the removal of alkyl substituents from the amino groups) and hydrolysis of the chlorine atom on the triazine ring. These initial steps often lead to the formation of hydroxylated triazine derivatives mdpi.com, nih.gov. While specific pathways for this compound are not extensively detailed, it is understood that soil microorganisms employ diverse enzymatic machinery to break down xenobiotic compounds like herbicides, contributing to their eventual dissipation mdpi.com, mdpi.com, mdpi.com.

Identification and Characterization of Biotransformation Products and Metabolites in Controlled Biological Environments

Specific identification and detailed characterization of this compound's biotransformation products in controlled biological settings are not extensively documented in readily available scientific literature. However, based on its chemical structure—which features a 1,3,5-triazine (B166579) ring substituted with ethylamino, isopropylamino groups, a chlorine atom, and an ethyl ester of glycine (B1666218) moiety—several potential degradation products can be inferred.

Common degradation pathways observed for other s-triazine herbicides, such as atrazine (B1667683), involve:

Dealkylation: Removal of the ethyl and isopropyl groups from the amino substituents, potentially yielding compounds like dealkylated proglinazine (B1258733) derivatives.

Hydrolysis: Substitution of the chlorine atom on the triazine ring with a hydroxyl group, leading to hydroxy-triazine metabolites.

Ester Hydrolysis: The ethyl ester of the glycine side chain is susceptible to hydrolysis by esterase enzymes, yielding the corresponding carboxylic acid (Proglinazine Acid) and ethanol.

Ring Cleavage: Further degradation of the triazine ring can occur, ultimately leading to simpler molecules and potentially mineralization into carbon dioxide, water, and inorganic ions, although this is often a complex, multi-step process mediated by microbial consortia mdpi.com.

Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are typically employed for the identification and characterization of such metabolites in controlled laboratory studies nih.gov.

Enzymatic Systems and Catalytic Mechanisms Involved in this compound Metabolism

The metabolic breakdown of this compound is presumed to be facilitated by various enzymatic systems, mirroring those observed for other s-triazine herbicides.

Dealkylation: Enzymes like N-dealkylases are likely involved in cleaving the ethyl and isopropyl groups from the amino substituents on the triazine ring. Such enzymes are commonly found in microorganisms capable of herbicide metabolism mdpi.com, nih.gov.

Hydrolysis: Triazine hydrolases are a known class of enzymes that catalyze the replacement of the chlorine atom on the triazine ring with a hydroxyl group, forming hydroxy-triazines. For example, atrazine degradation is known to involve enzymes like atrazine chlorohydrolase nih.gov. It is plausible that similar hydrolases act on this compound.

Esterases: The ethyl ester functionality present in the glycine side chain of this compound is likely to be hydrolyzed by esterase enzymes, yielding the corresponding carboxylic acid and ethanol.

The precise enzymes and their specific catalytic mechanisms responsible for this compound metabolism have not been extensively characterized. However, research on related triazines suggests that these transformations often involve hydrolytic or oxidative mechanisms, frequently occurring in a sequential manner mdpi.com, nih.gov.

Comparative Analysis of Metabolic Fates Across the Triazine Herbicide Family

This compound is part of the s-triazine herbicide family, which shares a common 1,3,5-triazine ring structure but differs in their side-chain substitutions. These structural variations significantly influence their environmental persistence, mobility, and metabolic breakdown pathways mdpi.com, researchgate.net.

Common triazine herbicides like atrazine and simazine (B1681756) primarily undergo N-dealkylation and hydrolysis of the chlorine atom. For instance, atrazine is sequentially dealkylated to desethylatrazine and desisopropylatrazine, and its chlorine atom can be replaced by a hydroxyl group, forming hydroxyatrazine. These processes can eventually lead to cyanuric acid, which is further degraded mdpi.com, nih.gov.

This compound possesses unique structural features, including an ethyl ester of glycine side chain in addition to ethylamino and isopropylamino groups. This complex side chain suggests potential metabolic transformations beyond those of simpler triazines:

Ester Hydrolysis: The ethyl ester group introduces esterase-mediated hydrolysis as a likely metabolic step, producing the corresponding carboxylic acid and ethanol.

Glycine Moiety Metabolism: The glycine portion of the side chain may also undergo specific metabolic modifications, depending on the enzymatic capabilities of the degrading microorganisms.

The soil half-life of this compound (56-70 days) iaea.org is comparable to that of other triazines like atrazine, which can range from 20 to 150 days depending on environmental conditions researchgate.net. This indicates a moderate level of persistence for this compound. The more complex side chain of this compound suggests it may yield a broader spectrum of intermediate metabolites compared to simpler triazine structures, although specific comparative studies are limited.

Compound Information

The following table lists key compounds mentioned in this article related to the metabolic pathways of this compound.

Table 1: Key Properties and Degradation Information for this compound

| Property/Parameter | Value | Source |

| Chemical Name | ethyl 2-[[4-chloro-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]amino]acetate | uni.lu, medkoo.com |

| CAS Number | 68228-18-2 | medkoo.com, iaea.org |

| Molecular Formula | C10H16ClN5O2 | uni.lu, synchem.de |

| Molecular Weight | 273.72 g/mol | medkoo.com, synchem.de |

| Soil Half-life (DT50, aerobic) | ca. 56-70 days | iaea.org, iaea.org |

In Vitro and Preclinical Models for Proglinazine Ethyl Bioactivity Studies

Cellular Assays for Quantifying Photosystem II Inhibition Potency in Plant Cell Cultures

To evaluate the herbicidal potency of Proglinazine-ethyl at a cellular level, various in vitro assays are employed using plant cell suspension cultures. These assays are crucial for determining the concentration at which the compound effectively inhibits cellular processes, particularly photosynthesis.

Chlorophyll (B73375) Fluorescence Analysis: This is a primary and non-invasive technique used to assess the efficiency of Photosystem II. nih.gov Herbicides that block the electron transport chain, like this compound, cause a characteristic increase in chlorophyll fluorescence emission. By measuring the fluorescence kinetics (e.g., using an OJIP test) at different herbicide concentrations, researchers can calculate the half-maximal inhibitory concentration (I50). nih.gov The I50 value represents the concentration of the herbicide required to inhibit 50% of the PSII activity and is a key metric for quantifying its potency.

Enzyme-Linked Immunosorbent Assay (ELISA): Competitive immunoassays are highly sensitive methods developed for the detection and quantification of triazine herbicides in samples. usda.govepa.gov In this format, free herbicide in the sample competes with a labeled herbicide conjugate for a limited number of antibody binding sites. epa.gov This technique can be used to measure the uptake and concentration of this compound within plant cell cultures during bioactivity studies.

| Herbicide | Chemical Class | Typical I50 (Molar) | Target Plant Material |

| Diuron | Urea | 7 - 8 x 10⁻⁸ M | Pea Thylakoids |

| Terbuthylazine (B1195847) | Triazine | 1 - 2 x 10⁻⁷ M | Pea Thylakoids |

| Metribuzin | Triazinone | 1 - 2 x 10⁻⁷ M | Pea Thylakoids |

| Atrazine (B1667683) | Triazine | ~10⁻⁷ M | Various Species |

Data compiled from studies on various plant materials. nih.gov

Plant Physiology Studies on this compound Induced Effects on Photosynthesis and Growth

Studies on whole plants are essential to understand the physiological consequences of PSII inhibition by this compound. These studies typically involve treating susceptible plant species and observing the resulting symptoms and effects on growth.

The herbicide is absorbed through the roots or foliage and translocated upwards within the plant's xylem. ncsu.edulsuagcenter.com Symptoms of phytotoxicity will not appear until the plant is exposed to light and begins to photosynthesize. umn.edu The onset of visual injury is often more rapid under high-light conditions. umn.edu

Key physiological effects include:

Chlorosis and Necrosis: The most common visual symptoms are interveinal and marginal chlorosis (yellowing of the leaves), which begins on the older, lower leaves and progresses upwards. ncsu.eduumn.edu This is followed by necrosis (tissue death) as cellular damage becomes widespread. ucanr.edu

Growth Inhibition: By halting photosynthesis, the plant is deprived of the energy required for growth. This results in stunted development, reduced biomass accumulation, and ultimately, seedling death.

Inhibition of CO2 Assimilation: Direct measurement of gas exchange shows a rapid decline in the rate of carbon dioxide assimilation as the photosynthetic pathway is blocked.

The following table summarizes the typical physiological responses observed in susceptible plants treated with PSII-inhibiting herbicides like this compound.

| Plant Part | Physiological Effect | Observable Symptoms |

| Leaves | Inhibition of PSII electron transport, oxidative stress. | Interveinal/marginal chlorosis on older leaves, followed by necrosis (browning/death). |

| Stems | Reduced nutrient supply from photosynthesis. | Stunted growth, reduced elongation. |

| Roots | Indirect effect due to lack of energy from shoots. | No direct symptoms, but growth ceases as the plant weakens. |

| Whole Plant | Systemic starvation and cellular damage. | General lack of vigor, failure to grow, and eventual death. |

Biochemical Characterization of this compound Interactions with Plant Enzymes and Cellular Components

At the biochemical level, the efficacy of this compound is determined by its specific interaction with its target protein. Molecular studies focus on characterizing this binding to understand the precise mechanism of action.

The target site for this compound is the plastoquinone-binding niche (QB site) on the D1 protein, a core component of the PSII reaction center. nih.govunl.edulsuagcenter.com this compound acts as a competitive inhibitor, physically occupying the site where plastoquinone (B1678516) would normally bind to accept electrons. nih.govunl.edu

Key characteristics of this biochemical interaction include:

High Binding Affinity: PSII inhibitors bind to the D1 protein with high affinity and specificity. The interaction is primarily governed by hydrophobic forces and hydrogen bonding. cambridge.orgresearchgate.net For instance, studies with the related triazine herbicide terbutryn (B1682747) show that it forms at least two hydrogen bonds within the QB pocket. nih.gov

Molecular Docking: Computational molecular docking is a tool used to predict the binding affinity and orientation of herbicides within the QB binding pocket. nih.govresearchgate.net These models help visualize the specific amino acid residues of the D1 protein that interact with the herbicide molecule, providing insights into the structural basis for its inhibitory activity. researchgate.net

The table below outlines the key molecular components involved in the interaction between triazine herbicides and the PSII complex.

| Component | Role in Interaction |

| This compound | The ligand that binds to the target site. |

| D1 Protein (psbA gene product) | The target protein within the PSII complex that contains the binding site. |

| QB Binding Site | A specific pocket on the D1 protein where the herbicide binds. |

| Plastoquinone (PQ) | The native molecule that is outcompeted by the herbicide for the QB site. |

| Amino Acid Residues | Specific residues within the QB site (e.g., serine, histidine, phenylalanine) that form hydrogen bonds and hydrophobic interactions with the herbicide. nih.govnih.gov |

Investigation of Herbicide Resistance Mechanisms in Plant Systems to this compound

The widespread use of herbicides has led to the evolution of resistance in many weed populations. Understanding these resistance mechanisms is critical. Resistance to this compound and other PSII inhibitors can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.govnih.gov

Target-Site Resistance (TSR): This is the most common form of resistance to PSII inhibitors. pesticidestewardship.org It results from a genetic mutation in the chloroplast gene (psbA) that codes for the D1 protein. nih.gov Typically, a single nucleotide polymorphism (SNP) leads to an amino acid substitution in the QB binding pocket. nih.govnih.gov This change reduces the binding affinity of the herbicide for the D1 protein, rendering it ineffective, while having little to no impact on the protein's natural function with plastoquinone. A well-documented mutation conferring triazine resistance is a serine-to-glycine substitution at position 264 of the D1 protein. nih.gov

Non-Target-Site Resistance (NTSR): NTSR involves mechanisms that prevent a lethal concentration of the herbicide from reaching the target site. nih.govresearchgate.net These mechanisms are often more complex and can confer resistance to multiple herbicide classes. researchgate.net

Enhanced Metabolism: Resistant plants may possess an enhanced ability to metabolize the herbicide into non-toxic compounds before it can reach the chloroplasts. This detoxification process often involves enzymes from large gene families, such as cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govnih.gov

Reduced Uptake or Translocation: The herbicide may be less readily absorbed by the roots or leaves, or its movement within the plant may be restricted. frontiersin.org

Sequestration: The herbicide is compartmentalized or bound within the cell, for example in the vacuole or cell wall, preventing it from reaching the D1 protein. pesticidestewardship.org

This table provides a summary of the known mechanisms of herbicide resistance relevant to this compound.

| Resistance Type | Mechanism | Biochemical Basis |

| Target-Site (TSR) | Altered Target Site | Mutation in the psbA gene changes the amino acid sequence of the D1 protein, reducing herbicide binding affinity. |

| Non-Target-Site (NTSR) | Enhanced Metabolism | Increased activity of detoxification enzymes (e.g., P450s, GSTs) that degrade the herbicide. |

| Non-Target-Site (NTSR) | Reduced Translocation | Alterations in membrane transport proteins limit the movement of the herbicide through the plant. |

| Non-Target-Site (NTSR) | Sequestration | Herbicide is transported to and stored in cellular compartments (e.g., vacuole) where it cannot act. |

Advanced Analytical Methodologies for Proglinazine Ethyl Research

Application of Spectroscopic Techniques for Structural Elucidation of Proglinazine-ethyl and its Metabolites

Spectroscopic techniques are indispensable tools for determining the molecular structure and identifying functional groups within this compound and any potential metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed information about the atomic connectivity and electronic environment of atoms within a molecule. For this compound, ¹H NMR would reveal characteristic signals for protons in different chemical environments, such as those in the ethyl group (typically appearing as a triplet and a quartet) and aromatic protons. ¹³C NMR would identify distinct signals for each unique carbon atom, including the carbonyl carbon of the ester and amide functionalities, and the aromatic carbons. Advanced NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Correlation), and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing the complete structural framework and confirming assignments, especially for complex metabolites beilstein-journals.orgnih.govpreprints.org. The chemical shifts and coupling patterns observed in NMR spectra serve as a molecular fingerprint for this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is utilized to identify the functional groups present in this compound by analyzing the absorption of infrared radiation. Characteristic absorption bands would be expected for the ester carbonyl (C=O) stretch, typically around 1730 cm⁻¹, and the amide carbonyl (C=O) stretch, usually observed near 1650 cm⁻¹. Additionally, N-H stretching vibrations from the amide group would appear in the 3300-3500 cm⁻¹ region, while C-H stretching vibrations from alkyl and aromatic groups would be present in the 2800-3100 cm⁻¹ range illinois.edumyfoodresearch.comlibretexts.org. FTIR is a rapid and effective method for confirming the presence of key functional groups in the this compound molecule.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation patterns of this compound and its metabolites. Techniques like Electrospray Ionization (ESI-MS) can generate pseudomolecular ions, such as [M+H]⁺, allowing for the determination of the compound's exact molecular mass. Fragmentation patterns, obtained through MS/MS experiments, reveal characteristic cleavages within the molecule, such as the loss of the ethyl ester group or fragmentation of the amide linkage. These patterns are crucial for confirming the proposed structure and identifying structural modifications in metabolites chemguide.co.ukmsu.edututorchase.comlibretexts.orglibretexts.orgresearchgate.netresolvemass.ca. For instance, the presence of an ethyl ion fragment (m/z 29) is indicative of an ethyl group within the molecule chemguide.co.uktutorchase.com.

Development and Optimization of Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC), are essential for separating, identifying, and quantifying this compound and its impurities.

Purity Assessment: HPLC methods are developed and optimized to achieve baseline separation of this compound from any process-related impurities or degradation products chromatographyonline.compharmtech.comresearchgate.netchromatographyonline.comresearchgate.net. Reversed-phase HPLC (RP-HPLC) using C18 columns with mobile phases typically consisting of acetonitrile (B52724) or methanol (B129727) mixed with buffered aqueous solutions is commonly employed. Method development involves screening various columns, mobile phase compositions (including pH and solvent gradients), flow rates, and temperatures to achieve optimal resolution and peak shape chromatographyonline.compharmtech.comnih.govopenaccessjournals.comsigmaaldrich.com. Purity is generally assessed by calculating the peak area percentage of this compound relative to the total peak area of all detected components in the chromatogram, with high purity often defined as >99.5% chromatographyonline.com.

Quantitative Analysis: For quantitative analysis, validated HPLC methods are established to accurately determine the concentration of this compound in various matrices. This involves constructing calibration curves using authentic standards of this compound. Key validation parameters include linearity (typically assessed by correlation coefficients, R², of >0.999), accuracy (recovery studies), precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) chromatographyonline.comnih.gov. The quantitative results are derived from the peak area or peak height of this compound, correlated against its known concentration in the calibration standards openaccessjournals.comnih.gov.

Utilization of Computational Analytical Tools for Compound Characterization and Data Interpretation

Computational tools enhance the interpretation of complex analytical data generated from spectroscopic and chromatographic analyses of this compound.

Compound Characterization: Computational tools aid in the interpretation of spectral data by providing databases for spectral matching and algorithms for structural elucidation. Software packages can assist in assigning NMR signals by predicting chemical shifts and coupling constants, and by correlating data from various NMR experiments (e.g., COSY, HSQC, HMBC) beilstein-journals.orgpreprints.orguwm.edu. Mass spectrometry data can be processed using algorithms that identify fragmentation pathways and match observed spectra against spectral libraries for tentative identification of known or related compounds chemguide.co.ukmsu.eduresearchgate.net.

Data Interpretation: Advanced computational techniques, including chemometrics and machine learning algorithms, are employed for interpreting large datasets. While specific applications of "Subspace Clustering" to this compound are not extensively documented in the provided search results, subspace clustering in general is a powerful paradigm for analyzing high-dimensional data by identifying clusters within relevant subsets of dimensions, thereby enhancing interpretability and robustness jisem-journal.comuoa.grredalyc.org. Such methods can be applied to chromatographic data to identify patterns in impurity profiles or to spectroscopic data to group similar spectral features, aiding in the identification of unknown compounds or subtle variations in sample matrices insight7.ioxreinn.comnih.gov. These tools help researchers extract meaningful insights from complex analytical outputs, facilitating a deeper understanding of this compound and its associated chemical landscape.

Theoretical and Computational Chemistry Studies on Proglinazine Ethyl

Molecular Docking and Dynamics Simulations of Proglinazine-ethyl Interactions with Biological Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as this compound, to a biological receptor at the atomic level. These methods are crucial in agrochemical research for identifying potential target proteins and elucidating the molecular basis of a compound's activity.

Molecular docking studies on s-triazine herbicides have been employed to investigate their binding affinity and orientation within the active sites of various enzymes. mdpi.comnih.gov For this compound, docking simulations would typically be performed against known herbicide targets, such as the D1 protein of the photosystem II (PSII) complex in plants. The predicted binding energy and the specific interactions formed between this compound and the amino acid residues of the binding pocket are key indicators of its potential herbicidal activity.

Following molecular docking, molecular dynamics simulations can provide a more dynamic and realistic representation of the ligand-receptor complex. mdpi.com MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose predicted by docking, the flexibility of the protein and ligand, and the role of solvent molecules in the interaction. For the this compound-receptor complex, MD simulations could reveal conformational changes induced upon binding and provide a more accurate estimation of the binding free energy.

Quantum Chemical Calculations for the Elucidation of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule like this compound. These calculations can predict a wide range of molecular properties, including geometric parameters, charge distribution, and reactivity indices.

Studies on atrazine (B1667683) and other 2-chloro-s-triazines have utilized DFT methods to investigate their hydrolysis, a key environmental degradation pathway. nih.gov Similar calculations for this compound can elucidate its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Furthermore, quantum chemical calculations can determine the electrostatic potential surface of this compound, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with biological receptors and other molecules in its environment.

Predictive Modeling of Binding Affinities and Pharmacophore Development for Novel this compound Analogs

Predictive modeling, including the development of Quantitative Structure-Activity Relationship (QSAR) models and pharmacophores, is a key component of modern agrochemical design. These models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For a series of this compound analogs, a QSAR model could be developed to predict their herbicidal potency based on various molecular descriptors, such as hydrophobicity, electronic properties, and steric parameters. mdpi.com Such models can guide the synthesis of new derivatives with potentially enhanced activity.

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific receptor. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic groups, and aromatic rings that are critical for its interaction with its biological target. This model can then be used to screen large chemical databases for novel compounds that fit the pharmacophore and are therefore likely to exhibit similar biological activity.

In Silico Approaches for Understanding Conformational Dynamics and Stability

The biological activity of a flexible molecule like this compound is often dependent on its ability to adopt a specific conformation to fit into the binding site of its target receptor. In silico methods, such as conformational analysis and molecular dynamics simulations, are used to explore the conformational landscape and stability of the molecule.

Conformational analysis of this compound would involve systematically rotating its rotatable bonds to identify low-energy, stable conformations. The results of this analysis can provide insights into the preferred shapes of the molecule in different environments.

Molecular dynamics simulations in an aqueous environment can further probe the conformational dynamics and stability of this compound. mdpi.com By simulating the molecule's behavior over time, researchers can observe transitions between different conformations and identify the most populated conformational states. This information is crucial for understanding how the molecule behaves in a biological system and for designing analogs with optimized conformational properties.

Emerging Research Directions and Future Perspectives for Proglinazine Ethyl

Design and Synthesis of Novel Proglinazine-ethyl Derivatives with Enhanced Selectivity and Efficacy

The development of novel herbicide derivatives is a cornerstone of advancing weed management. For this compound, future research would likely focus on modifying its chemical structure to improve performance and environmental profile. The synthesis of novel organic derivatives of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) through condensation with various amines has been a successful strategy for creating trisubstituted triazine compounds with diverse biological activities. rasayanjournal.co.in This approach could be systematically applied to the this compound backbone.

Key research objectives would include:

Enhanced Selectivity: Modifying the substituents on the triazine ring could increase selectivity towards target weed species while minimizing injury to crops. This involves understanding the structural basis of herbicide binding in both crops and weeds. For instance, creating derivatives with different alkyl or aryl groups could alter their binding affinity to the D1 protein in photosystem II. rasayanjournal.co.inbohrium.com

Increased Efficacy: The goal is to design molecules with higher intrinsic activity, allowing for lower application rates. This not only reduces the economic cost for farmers but also lessens the chemical load on the environment. Research into sulfonylurea herbicides has shown that substitutions can lead to derivatives with high herbicidal activity. nih.gov

Overcoming Resistance: As weeds develop resistance, novel derivatives are needed that can circumvent these mechanisms. This might involve designing molecules that bind to a different site on the target protein or are less susceptible to metabolic degradation by resistant weeds.

Table 1: Potential Strategies for Synthesis of Novel this compound Derivatives

| Strategy | Rationale | Desired Outcome |

| Modification of the N-alkyl substituents | Altering the isopropylamino and ethyl glycinate (B8599266) groups could influence binding affinity and metabolic stability. | Improved efficacy and selectivity. |

| Substitution of the chlorine atom | Replacing the chlorine with other functional groups (e.g., methoxy, thioether) can change the electronic properties and degradation pathways. | Modified environmental fate and potential to overcome certain resistance mechanisms. |

| Introduction of fluorinated moieties | The inclusion of fluorine can enhance metabolic stability and binding affinity. | Increased biological activity and potentially altered translocation within the plant. |

| Hybridization with other pharmacophores | Combining the triazine core with structural elements from other herbicide classes could lead to dual modes of action. | Broader weed control spectrum and a tool to manage resistance. |

Systematic synthesis and evaluation of new derivatives, such as pyrimidine- and triazine-based substituted compounds, have been shown to yield herbicides with maintained high activity and improved degradation rates in soil. nih.gov Similar systematic approaches could be applied to this compound.

Comprehensive Understanding and Mitigation Strategies for Herbicide Resistance Evolution

The evolution of herbicide resistance is a major threat to sustainable agriculture. medcraveonline.com For PSII inhibitors like this compound, resistance most commonly arises from a single amino acid substitution (e.g., Ser-264-Gly) in the psbA gene, which codes for the D1 protein. mdpi.comresearchgate.net This target-site resistance (TSR) prevents the herbicide from binding effectively. nih.govresearchgate.net Non-target-site resistance (NTSR), which involves mechanisms like enhanced metabolism, reduced uptake, or sequestration of the herbicide, is also a significant concern and can confer resistance to multiple herbicide classes. nih.govtaylorfrancis.com

Future research should focus on:

Early Detection: Developing rapid and cost-effective diagnostic tools to detect resistant weed populations before they become widespread is crucial. medcraveonline.com Techniques like chlorophyll (B73375) fluorescence measurement can be a reliable method for quickly confirming resistance to PSII-inhibiting herbicides. mdpi.com

Understanding Resistance Mechanisms: While the primary target-site mutation is well-known, a deeper understanding of the prevalence and mechanisms of NTSR is needed. This includes identifying the specific enzymes, such as cytochrome P450s and glutathione (B108866) S-transferases, responsible for metabolizing this compound in resistant weeds. nih.gov

Mitigation Strategies: Research into integrated weed management (IWM) strategies is paramount. This includes the strategic rotation and combination of herbicides with different modes of action, the use of cover crops, and mechanical weed control to reduce the selection pressure for resistance. researchgate.netcambridge.orgmdpi.com Finalizing label directions for triazines to include mandatory spray drift control and guidelines for herbicide resistance management are steps that have been taken for other triazines to reduce the problem. umd.edu

Table 2: Herbicide Resistance Mitigation Strategies

| Strategy | Principle | Application for this compound |

| Herbicide Rotation | Avoids continuous selection pressure from a single mode of action. | Rotate this compound with herbicides from different HRAC groups. |

| Herbicide Mixtures | Using multiple modes of action simultaneously makes it less likely for a weed to survive. | Tank-mix this compound with a herbicide that has a different target site. |

| Cultural Practices | Crop rotation, cover cropping, and adjusting planting density can suppress weed growth. | Implement IWM practices to reduce reliance on chemical control. |

| Dose Management | Using the labeled rate is critical; reducing rates can select for low-level resistance. | Always apply this compound at the recommended effective dose. |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research

Omics technologies offer powerful tools to understand the complex interactions between herbicides and plants at a molecular level. nih.gov While specific studies on this compound are scarce, the application of proteomics and metabolomics to other triazines like atrazine (B1667683) demonstrates their potential. researchgate.netfrontiersin.org

Proteomics: This technology can identify and quantify the entire set of proteins in a plant tissue. In the context of this compound, proteomics could be used to:

Identify changes in protein expression in response to herbicide treatment, revealing secondary modes of action or stress responses.

Compare the proteomes of susceptible and resistant weed biotypes to uncover the proteins involved in NTSR mechanisms.

Metabolomics: This is the comprehensive analysis of all small-molecule metabolites in a biological system. mdpi.com Metabolomics studies can reveal the biochemical pathways affected by this compound. For example, studies on atrazine have shown significant changes in the levels of amino acids, sugars, and phenylpropanoids in response to treatment. frontiersin.org A study on the triazine herbicide prometryn (B1678245) revealed alterations in lipid metabolism in murine livers, indicating that metabolomics can uncover off-target effects. nih.gov For this compound, metabolomics could:

Identify the specific metabolic pathways disrupted by the herbicide, providing a detailed understanding of its mode of action.

Discover biomarkers of exposure or resistance.

Trace the degradation products of this compound within the plant. researchgate.net

The integration of transcriptomics and metabolomics has been successfully used to investigate the tolerance of foxtail millet to atrazine stress, identifying key genes and metabolites involved in glutathione metabolism and amino acid biosynthesis. frontiersin.org A similar integrated omics approach would be highly valuable in elucidating the effects of this compound.

Foundational Principles of Sustainable Agrochemical Development Derived from this compound Research

The history and challenges associated with triazine herbicides, including this compound, provide valuable lessons for the future of sustainable agrochemical development. The goal is to create effective weed control solutions that are also environmentally benign and less prone to resistance.

Key principles include:

Designing for Degradation: Future herbicides should be designed to degrade more rapidly in the soil and water, minimizing their environmental persistence and the risk of carryover injury to subsequent crops. Studies on chlorsulfuron (B1668881) derivatives have shown that structural modifications can significantly accelerate degradation rates. nih.gov

Minimizing Off-Target Effects: A thorough understanding of a herbicide's interaction with non-target organisms is crucial. The development of more selective compounds will reduce the impact on biodiversity and the wider ecosystem.

Promoting Integrated Management: The future of weed control lies not in a single "silver bullet" herbicide but in integrated systems that combine chemical and non-chemical methods. mdpi.comteamchem.co Research and development should focus on products that are compatible with and complementary to IWM practices. The "4Rs" principle—Right Source, Right Rate, Right Time, and Right Place—is central to this approach, optimizing efficacy while minimizing environmental impact. farmonaut.com

Proactive Resistance Management: Resistance should be considered from the very beginning of the herbicide development process. This includes designing compounds with novel modes of action and developing strategies to delay the evolution of resistance before the product even reaches the market. researchgate.netcambridge.org

By applying these principles, the lessons learned from older herbicides like this compound can inform the development of the next generation of safer and more sustainable weed management tools.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.